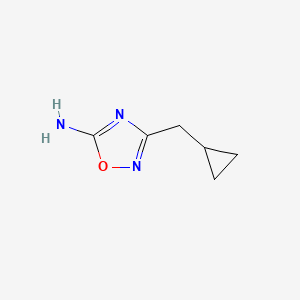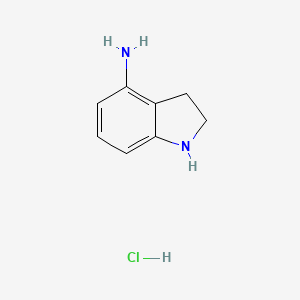
Indolin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-4-amine hydrochloride is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including indolin-4-amine hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields.
Industrial Production Methods: Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as atom-economical reactions, are often employed to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Indolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Indolin-4-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Uniqueness: Indolin-4-amine hydrochloride is unique due to its specific amine substitution at the 4-position of the indole ring, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5,9H2;1H |
Clé InChI |
IZTLPXZBUSWQPU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC=CC(=C21)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



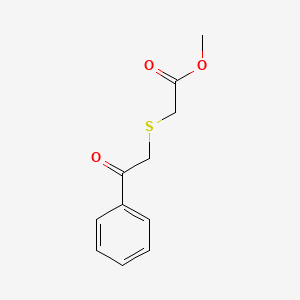
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13652797.png)
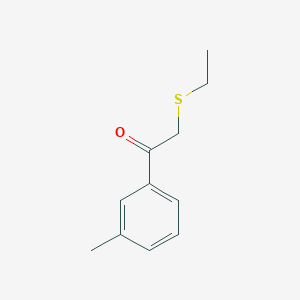

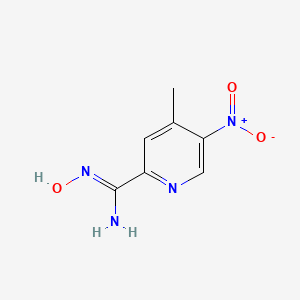
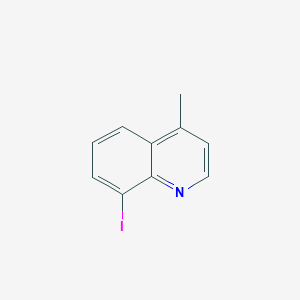

![(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine](/img/structure/B13652816.png)

![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)

